

Protocols for Measuring Energy Insecurity in Vulnerable Populations: Application Notes and Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring energy insecurity in vulnerable populations. The methodologies presented are drawn from established and validated approaches in the field, designed to provide researchers with the tools to accurately quantify and understand the multifaceted nature of energy insecurity.

Application Notes

Energy insecurity, the inability to adequately meet household energy needs, is a growing public health concern with significant implications for physical and mental well-being.[1][2] For researchers in the life sciences and drug development, understanding and measuring energy insecurity is crucial, as it can be a significant confounding factor in clinical trials, impact treatment efficacy, and represent a key social determinant of health.

The protocols detailed below offer a range of approaches, from broad, nationally representative surveys to more granular, experience-based scales. The choice of instrument should be guided by the specific research question, the target population, and the available resources.

Key Considerations for Protocol Selection:

• Multidimensionality: Energy insecurity is not solely an economic issue; it encompasses physical (e.g., thermal discomfort) and behavioral (e.g., coping strategies) dimensions.[1][3]



The chosen protocol should ideally capture these various facets.

- Population Context: The lived experience of energy insecurity can vary significantly between urban and rural settings, and across different cultural contexts.[4] It is important to select or adapt a protocol that is relevant to the study population.
- Quantitative vs. Qualitative Data: While the focus here is on quantitative protocols, qualitative data can provide invaluable context and a deeper understanding of the lived experiences of energy insecurity.
- Ethical Considerations: Researching vulnerable populations requires strict adherence to ethical guidelines, including informed consent, data privacy, and minimizing participant burden.

Featured Protocols and Methodologies

This section details the experimental protocols for several key instruments used to measure energy insecurity.

The Low Income High Cost (LIHC) Indicator

The Low Income High Cost (LIHC) indicator is a widely used metric in the United Kingdom to officially measure fuel poverty. It defines a household as fuel poor if its required fuel costs are above the national median, and if spending that amount would push its residual income below the official poverty line.[5][6]

Experimental Protocol:

- Data Collection:
 - Utilize data from a comprehensive national housing survey, such as the English Housing Survey (EHS).[7]
 - Collect data on the following key variables for each household:
 - Household Income: Total income from all sources for all household members.

Methodological & Application





- Dwelling Characteristics: Property age, size, type, insulation levels, and heating system efficiency.
- Household Composition: Number of occupants and their ages.
- Fuel Prices: Regional data on the cost of different energy sources.
- Modeling Energy Requirements:
 - Employ a building physics model, such as the Building Research Establishment Domestic Energy Model (BREDEM), to estimate the energy required to maintain a standardized comfortable indoor temperature (e.g., 21°C in the living room and 18°C in other rooms).[5]
 - The model calculates the required energy for space heating, water heating, lighting, and appliances based on the dwelling's characteristics and household composition.[5][7]
- Calculating Fuel Costs:
 - Multiply the modeled energy requirement for each fuel type by the corresponding regional fuel prices to determine the household's required fuel cost.[5][7]
- Applying the LIHC Thresholds:
 - High Cost Threshold: Determine if the household's required fuel cost is above the national median required fuel cost.
 - Low Income Threshold: Calculate the household's residual income by subtracting the required fuel cost from its total income. Determine if this residual income is below 60% of the national median income (the official poverty line).[8]
 - A household is classified as "fuel poor" if it meets both the high cost and low income criteria.
- Calculating the Fuel Poverty Gap:
 - For fuel-poor households, the fuel poverty gap is the difference between their required fuel costs and the median fuel cost threshold. This represents the additional amount they would need to spend to not be considered to have high costs.[5][6]



The Home Energy Insecurity Scale (HEIS)

The Home Energy Insecurity Scale (HEIS) is a survey-based instrument designed to measure the severity of energy insecurity based on household experiences. It categorizes households into different levels of security, from "thriving" to "in-crisis".[1][9]

Experimental Protocol:

- Participant Recruitment:
 - Recruit a representative sample of the target vulnerable population.
 - Obtain informed consent from all participants.
- Survey Administration:
 - Administer the HEIS questionnaire through face-to-face interviews, telephone surveys, or a self-administered online format.
 - The questionnaire consists of a series of questions about the household's ability to meet its energy needs in the past 12 months. While the full standardized questionnaire is not publicly available in the provided search results, the core domains covered include:
 - Worrying about the ability to pay energy bills.
 - Needing outside assistance to pay for energy.
 - Reducing energy use to uncomfortable levels.
 - Inability to heat or cool the entire home.
 - Compromising on other basic needs (e.g., food, medicine) to pay for energy.
 - Receiving a disconnection notice.
 - Experiencing a utility disconnection.
- Scoring and Classification:



- The responses to the survey questions are used to place the household on a scale with defined thresholds. The scale is designed as a top-down iterative classification.[10]
- Thriving: The household can meet all its energy needs without assistance or financial strain.[1][9]
- Capable: The household is secure but may have arrears that do not put their service at risk. They do not compromise on basic needs.[1][9]
- Stable: The household is not in immediate crisis but may require occasional outside assistance. They may have arrears and threats of disconnection but no actual loss of service or compromise on basic needs.[1][9]
- Vulnerable: The household avoids immediate danger through temporary or inappropriate solutions and occasionally compromises on basic needs.[1]
- In-Crisis: The household faces immediate threats to its physical or emotional safety, with recurring periods of going without energy and routine compromise on basic needs.[1]
- Data Analysis:
 - Analyze the distribution of households across the different levels of energy insecurity.
 - Correlate the HEIS classification with other variables of interest, such as health outcomes, demographic characteristics, and housing conditions.

The Rural Household Energy Insecurity Experiences Scale (RHEIES)

The Rural Household Energy Insecurity Experiences Scale (RHEIES) is a newer, experience-based scale specifically designed for rural populations in low- and middle-income countries. It is adapted from the well-established Food Insecurity Experience Scale (FIES) and the Household Water Insecurity Experiences Scale (HWISE).[4][11]

Experimental Protocol:

Participant Recruitment:



- Select a representative sample of rural households in the study area.
- Ensure that both male and female heads of household are interviewed, as experiences with energy insecurity can be gendered.[4]
- Survey Administration:
 - Conduct in-depth, face-to-face interviews using the RHEIES questionnaire.
 - The RHEIES consists of nine questions that capture experiences with energy insecurity over a recall period (e.g., the past four weeks or month).[11]
 - The questions cover both domestic and productive uses of energy.[4]
 - For each question, a "frequency-of-occurrence" follow-up question is asked to determine how often the experience occurred (e.g., rarely, sometimes, often).
- Scoring and Analysis:
 - Similar to the HFIAS, the responses are scored to create a continuous measure of the severity of energy insecurity.
 - Each frequency-of-occurrence response is assigned a numerical value (e.g., Rarely=1, Sometimes=2, Often=3).
 - The RHEIES score for each household is the sum of the scores for the nine questions.
 - The scores can be analyzed as a continuous variable or used to classify households into categories of energy security (e.g., secure, mildly insecure, moderately insecure, severely insecure).
 - Analyze the prevalence of different energy insecurity experiences and the overall RHEIES score across different demographic and socioeconomic groups.

Quantitative Data on Energy Insecurity

The following tables summarize key quantitative data on energy insecurity from various sources.



Table 1: Prevalence of Energy Insecurity Indicators in the United States (2020)

Indicator	Prevalence (%)	95% Confidence Interval
Any Household Energy Insecurity	27.2	26.4–28.0
Reduced or forewent food or medicine to pay energy costs	19.9	19.2–20.6
Left home at an unhealthy temperature	9.9	9.3–10.5
Received a disconnect or delivery stop notice	10.0	9.5–10.5
Unable to use heating equipment	4.0	3.6–4.4
Unable to use air conditioning equipment	5.1	4.7–5.5

Source: 2020 Residential Energy Consumption Survey (RECS)[12][13]

Table 2: Energy Insecurity by Demographic Characteristics in New York City (2022)



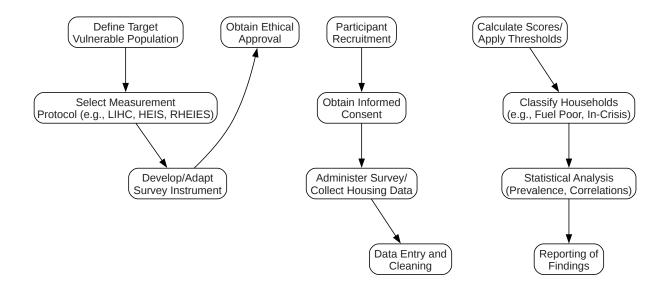
Characteristic	Prevalence of 3 or more indicators (%)
Overall	28
Race/Ethnicity	
Black non-Latino/a	40
Latino/a	33
White non-Latino/a	18
Housing Tenure	
Renters	31
Owners	23
Nativity	
Foreign-born	38
US-born	22
Household Composition	
With children	37
Without children	24
Income	
<200% of Federal Poverty Level	38
≥200% of Federal Poverty Level	19

Source: New York City Household Energy and Health Survey[1][14][15]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the measurement of energy insecurity.

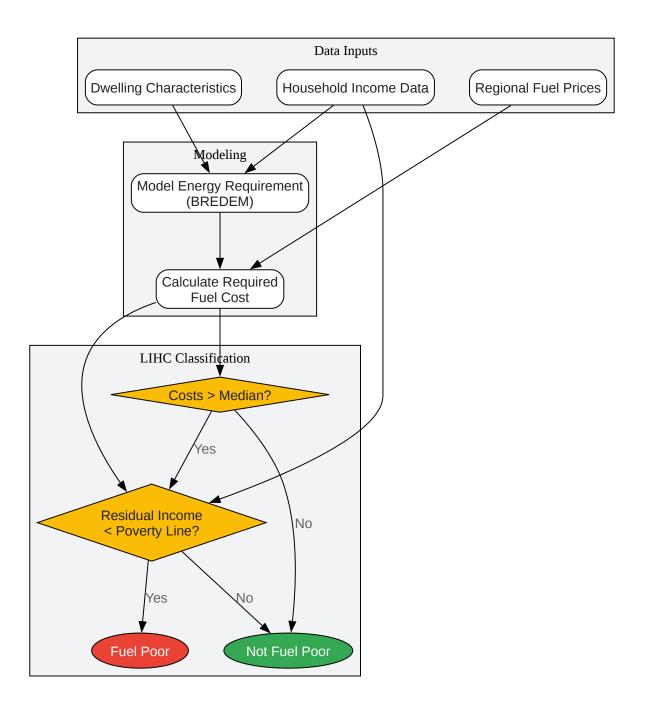




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Caption: Workflow for Measuring Energy Insecurity.





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Caption: LIHC Indicator Calculation Pathway.



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